

Application Notes and Protocols: Use of Disperse Blue 291 in Blended Fabric Dyeing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555911*

[Get Quote](#)

Introduction

Disperse Blue 291, also identified by the Colour Index (C.I.) number 113395, is a monoazo disperse dye widely utilized in the textile industry.^[1] It is primarily employed for the dyeing and printing of polyester fibers and their blends, such as polyester/cotton and polyester/viscose.^[1] ^[2] Dyeing blended fabrics presents a significant challenge, as each fiber component has different chemical properties; polyester is hydrophobic and requires disperse dyes, while cotton is hydrophilic and is typically dyed with reactive dyes.^[3]^[4] **Disperse Blue 291** is particularly noted for its suitability in modern one-bath dyeing procedures, which offer considerable savings in time, energy, and water compared to conventional two-bath methods.^[1]^[2]^[5] These application notes provide detailed protocols for using **Disperse Blue 291** in the dyeing of polyester/cotton blended fabrics.

Properties of Disperse Blue 291

Disperse Blue 291 is a synthetic, water-dispersible dye characterized by its vibrant blue color.^[6] Its key chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **Disperse Blue 291**

Property	Value	Reference
C.I. Name	Disperse Blue 291, C.I. 113395	[1] [6]
CAS Number	56548-64-2 / 83929-84-4	[1] [6]
Molecular Formula	$C_{19}H_{21}BrN_6O_6$	[1] [6]
Molecular Weight	509.31 g/mol	[1] [6]
Chemical Class	Monoazo	[1]
Appearance	Dark blue grains or fine particles	[1] [7]
Color	Greenish-light blue	[2]

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various external factors. There are conflicting reports regarding the fastness properties of **Disperse Blue 291**, which should be considered during dye selection.

Table 2: Fastness Properties of **Disperse Blue 291** (AATCC Standards)

Fastness Property	Fading Grade	Staining Grade	Reference
Ironing	3	5	[1]
Light	5	-	[1]
Perspiration	5	5	[1]
Washing	5**	5	[1]

Note: Some sources report poor light fastness.[\[8\]](#)

**Note: Other reports indicate that poor washing fastness can make it difficult to achieve deep shades.

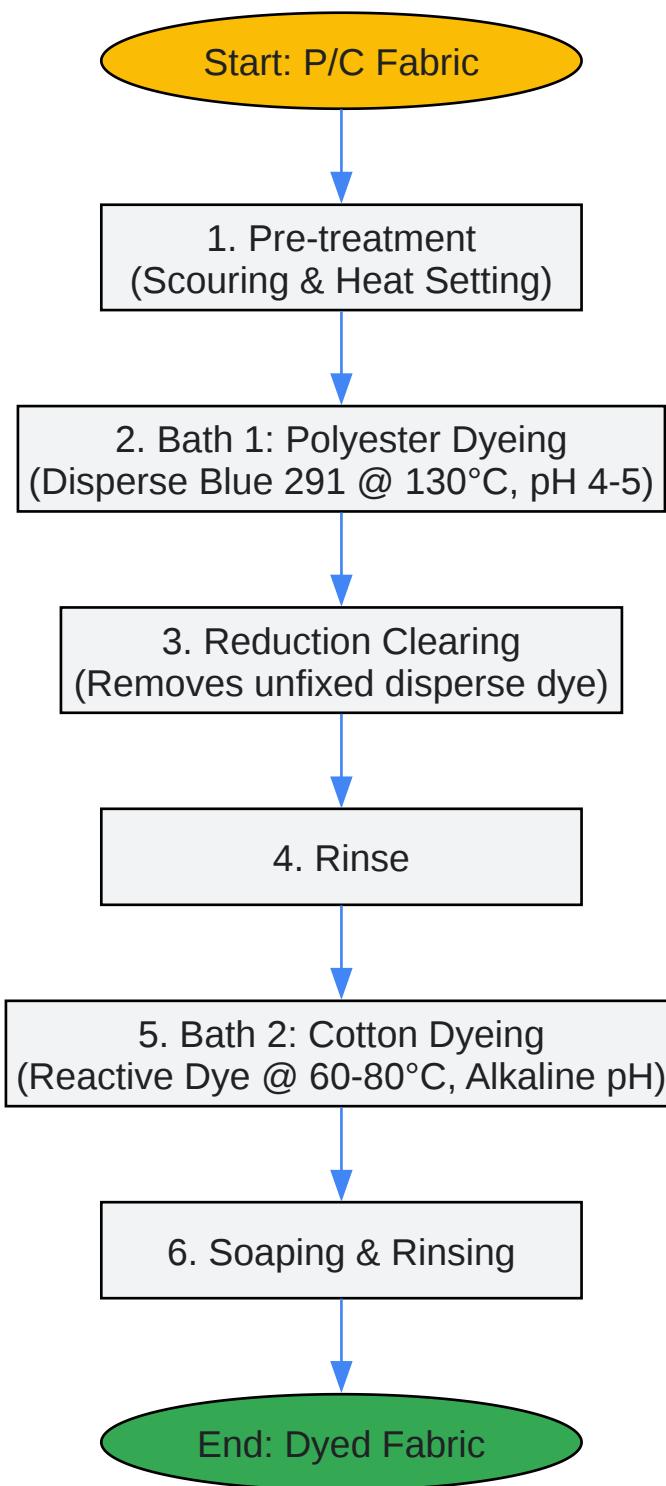
[\[9\]](#)

Dyeing Mechanisms on Polyester/Cotton Blends

The successful dyeing of polyester/cotton (P/C) blends relies on using two different dye classes, each targeting a specific fiber type within the same fabric.

- Polyester Fiber (Hydrophobic): The compact, crystalline structure of polyester is dyed with non-ionic disperse dyes. At high temperatures (typically 130°C), the amorphous regions of the polyester fibers swell, allowing the fine dye particles to diffuse into the fiber structure.[\[10\]](#) [\[11\]](#) Upon cooling, the dye molecules are physically trapped, resulting in a stable coloration.[\[10\]](#)
- Cotton Fiber (Hydrophilic): Cotton, a cellulosic fiber, is dyed with anionic reactive dyes. These dyes form a strong, permanent covalent bond with the hydroxyl groups of the cellulose under alkaline conditions and in the presence of an electrolyte (salt).

Blend Components and Corresponding Dye Classes


Experimental Protocols

Two primary methods for dyeing polyester/cotton blends are the conventional two-bath process and the more efficient one-bath, two-step process.

Protocol 1: Two-Bath Exhaust Dyeing Method (Conventional)

This traditional method involves dyeing the two fiber components in separate, sequential baths, which ensures optimal conditions for each dye class but is resource-intensive.[3][12]

Workflow for Two-Bath Dyeing Process

[Click to download full resolution via product page](#)

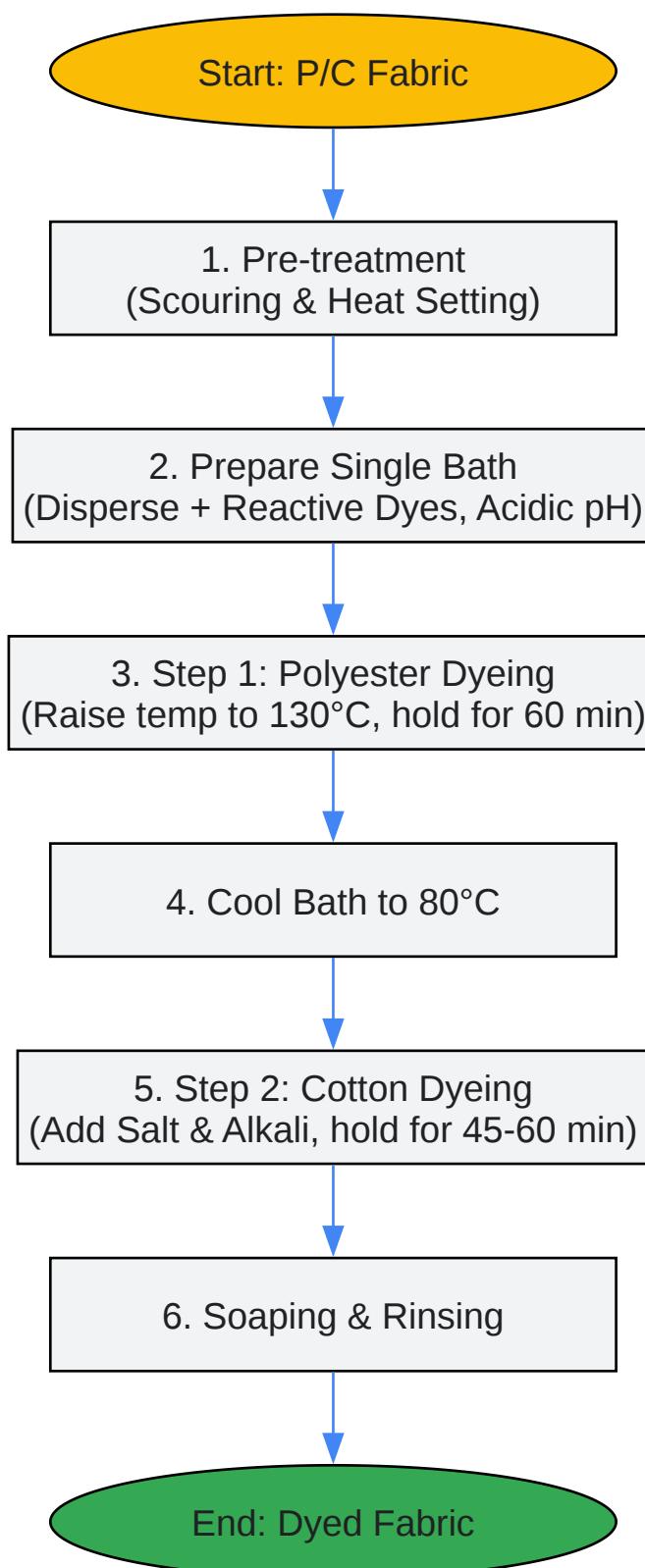
Workflow for the Two-Bath Dyeing Process

Methodology:

- Pre-treatment: Scour the polyester/cotton fabric to remove impurities. Perform heat setting to ensure dimensional stability.[3]
- Bath 1: Polyester Dyeing:
 - Prepare a dyebath with the components listed in Table 3.
 - Introduce the fabric at 50-60°C and run for 15 minutes.[12]
 - Raise the temperature to 130°C over 60 minutes.
 - Hold at 130°C for 60 minutes to allow for dye diffusion into the polyester.
 - Cool the bath, rinse the fabric, and drain.
- Reduction Clearing: Treat the fabric in a separate bath with sodium hydrosulfite and caustic soda to remove surface dye and improve fastness.
- Bath 2: Cotton Dyeing:
 - Prepare a new dyebath with a compatible reactive dye (see Table 4).
 - Add Glauber's salt and run for 15 minutes.
 - Add the reactive dye and run for another 15 minutes.
 - Add soda ash to raise the pH and fix the dye to the cotton.
 - Continue dyeing for 45-60 minutes at the recommended temperature for the reactive dye (typically 60-80°C).
- Final Wash: Rinse the fabric thoroughly, then soap at 95°C for 15 minutes to remove unfixed reactive dye.[13] Finally, perform hot and cold rinses and dry.

Table 3: Recipe for Polyester Dyeing (Bath 1)

Component	Concentration	Function
Disperse Blue 291	X% (on weight of fabric)	Colorant
Dispersing Agent	1 g/L	Keeps dye particles suspended
Leveling Agent	0.5 - 1 g/L	Promotes even dye uptake
Acetic Acid	q.s. to pH 4-5	Provides acidic medium for polyester dyeing
Material-to-Liquor Ratio	1:10 - 1:20	-


Table 4: Recipe for Cotton Dyeing (Bath 2)

Component	Concentration	Function
Reactive Dye	Y% (on weight of fabric)	Colorant
Glauber's Salt (Na_2SO_4)	20 - 80 g/L	Electrolyte to promote dye exhaustion
Soda Ash (Na_2CO_3)	5 - 20 g/L	Alkali for dye fixation
Material-to-Liquor Ratio	1:10 - 1:20	-

Protocol 2: One-Bath, Two-Step Exhaust Dyeing Method

This optimized process dyes both fibers in a single bath by controlling the temperature and pH in sequential steps, saving significant resources.^{[3][4]} **Disperse Blue 291** is well-suited for this method.^[1]

Workflow for One-Bath, Two-Step Dyeing Process

[Click to download full resolution via product page](#)

Workflow for the One-Bath, Two-Step Dyeing Process

Methodology:

- Pre-treatment: Scour and heat-set the fabric as in the two-bath method.
- Bath Preparation:
 - Prepare a single dyebath with the components listed in Table 5. Ensure both the **Disperse Blue 291** and the selected reactive dye are stable under these initial conditions.
 - Set the initial pH to 4-5 using acetic acid.
- Step 1: Polyester Dyeing:
 - Introduce the fabric at 50-60°C.
 - Raise the temperature to 130°C and hold for 60 minutes to dye the polyester component.
- Step 2: Cotton Dyeing:
 - Cool the dyebath to 80°C.[12]
 - Add the required amount of Glauber's salt and run for 10 minutes.
 - Add the required amount of soda ash to raise the pH and initiate fixation on the cotton component.
 - Maintain the temperature at 80°C for 45-60 minutes.
- Final Wash: Drain the bath. Rinse the fabric, then conduct a thorough soaping at 95°C to remove all unfixed dye.[13] Complete with final rinses and drying.

Table 5: Recipe for One-Bath, Two-Step Dyeing

Component	Concentration	Function
Disperse Blue 291	X% (o.w.f)	Dyes polyester
Compatible Reactive Dye	Y% (o.w.f)	Dyes cotton
Dispersing/Leveling Agent	1 g/L	Stabilizes disperse dye
Acetic Acid	q.s. to pH 4-5	Initial acidic medium
Glauber's Salt (Na ₂ SO ₄)	20 - 80 g/L	Added in Step 2 for cotton dyeing
Soda Ash (Na ₂ CO ₃)	5 - 20 g/L	Added in Step 2 for fixation
Material-to-Liquor Ratio	1:10 - 1:20	-

Data Summary and Comparison

The primary advantage of the one-bath method is the significant improvement in production efficiency and reduction in environmental impact.

Table 6: Comparison of Dyeing Methods

Parameter	Two-Bath Method	One-Bath Method	Advantage of One-Bath
Process Time	Longer	Shorter	Increased productivity
Water Consumption	High (two baths + intermediate rinses)	Reduced	Lower water and effluent treatment costs ^[5]
Energy Consumption	High (heating two separate baths)	Reduced	Lower energy costs ^[5]
Chemical Usage	Higher overall volume	Lower overall volume	Cost savings ^[5]
Process Complexity	High (requires two machines or draining/refilling)	Simplified	Improved workflow

Conclusion

Disperse Blue 291 is an effective dye for achieving blue shades on polyester and its blended fabrics. Its stability and performance characteristics make it particularly suitable for modern, resource-efficient one-bath dyeing processes.^[1] By eliminating the need for a separate bath and intermediate steps like reduction clearing, the one-bath, two-step protocol offers substantial savings in time, water, and energy, aligning with the economic and environmental goals of the modern textile industry.^{[4][5]} The successful application of this method requires careful selection of a compatible reactive dye that can withstand the initial high-temperature, acidic phase of the polyester dyeing cycle. Proper execution of pre-treatment and final washing steps remains critical to achieving high-quality, level dyeing with good fastness properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Disperse Blue 291 | 56548-64-2 [chemicalbook.com]
- 3. ijaers.com [ijaers.com]
- 4. admin.umt.edu.pk [admin.umt.edu.pk]
- 5. One bath dyeing process of polyester,cotton(pc) blend fabric. | DOCX [slideshare.net]
- 6. Cas 56548-64-2,Disperse Blue 291 | lookchem [lookchem.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. US6039767A - Blended dyes and process for dyeing polypropylene fibers - Google Patents [patents.google.com]
- 9. CN112500717B - Disperse blue dye composition and dye product thereof - Google Patents [patents.google.com]
- 10. Assignment Dyeing of Cotton & Polyester Blend Fabric with suitable Dyes..pdf [slideshare.net]
- 11. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]

- 12. textilelearner.net [textilelearner.net]
- 13. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Disperse Blue 291 in Blended Fabric Dyeing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555911#use-of-disperse-blue-291-in-blended-fabric-dyeing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com